N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide
Description
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide is a structurally complex organosilicon amide characterized by a hex-3-enamide backbone, two phenyl groups attached to the amide nitrogen, and a trimethylsilyl (TMS) substituent at the 5-position. The TMS group, a silicon-based substituent, is known to modulate lipophilicity and steric bulk, while the diphenylamide component contributes to π-π interactions and steric hindrance.
Properties
Molecular Formula |
C21H27NOSi |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(E)-N,N-diphenyl-5-trimethylsilylhex-3-enamide |
InChI |
InChI=1S/C21H27NOSi/c1-18(24(2,3)4)12-11-17-21(23)22(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-16,18H,17H2,1-4H3/b12-11+ |
InChI Key |
YRSABHBCJUQKQB-VAWYXSNFSA-N |
Isomeric SMILES |
CC(/C=C/CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Canonical SMILES |
CC(C=CCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Activation of Carboxylic Acid Derivatives
The initial step involves synthesizing the hex-3-enamide precursor through activation of suitable carboxylic acid derivatives, such as acid chlorides or anhydrides, which are then coupled with diphenylamine or related amines.
Amide Formation
The acyl chloride reacts with diphenylamine or an analogous amine under controlled conditions:
Acyl chloride + Diphenylamine → Hex-3-enamide precursor
Reaction parameters include:
- Temperature: 0°C during acyl chloride addition to minimize side reactions
- Molar ratio: Slight excess of acyl chloride (1.2 equivalents)
- Purification: Column chromatography with ethyl acetate/hexane gradient
Introduction of the Trimethylsilyl Group
Silylation Reaction
The key step involves silylation at the 5-position of the hex-3-enamide backbone, typically achieved via nucleophilic substitution or electrophilic silylation:
- Reagents : Trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf)
- Catalysts : Base such as pyridine, imidazole, or catalytic amounts of silver salts
- Conditions :
| Parameter | Details | Reference |
|---|---|---|
| Solvent | Anhydrous dichloromethane or pyridine | , |
| Temperature | 0°C to room temperature | |
| Time | 2–12 hours |
Reaction Mechanism
The silylation proceeds via the nucleophilic attack of the enolate or amino group on the electrophilic silicon reagent, forming a stable trimethylsilyl ether or silyl-enamide linkage at the 5-position.
Optimization of Reaction Conditions
To maximize yield and purity, the following parameters are optimized:
- Reagent Stoichiometry : Using 1.1–1.2 equivalents of TMSCl relative to the amide precursor
- Temperature Control : Maintaining low temperatures (0°C) during addition to suppress side reactions
- Reaction Time : Extended stirring (up to 12 hours) for complete silylation
- Purification : Flash chromatography with gradient elution (ethyl acetate/hexane) to isolate the pure product
Data Tables Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amide formation | Acid chloride + Diphenylamine | DCM | 0°C to RT | 2–4 hours | 62–75 | Reflux under inert atmosphere |
| Silylation | TMSCl + Pyridine | Anhydrous DCM | 0°C to RT | 4–12 hours | 70–85 | Use dry, inert conditions |
Analytical Characterization
The synthesized compound is characterized via:
- NMR Spectroscopy :
- ¹H NMR: TMS methyl protons at δ 0.0–0.3 ppm; enamide olefinic protons at δ 5.5–6.5 ppm
- ¹³C NMR: TMS carbons at δ 0–5 ppm; carbonyl carbons at δ 165–170 ppm
- Mass Spectrometry : HRMS confirms molecular weight with high accuracy
- IR Spectroscopy : Characteristic amide (C=O) stretch near 1650 cm⁻¹ and Si–C stretches
Summary of Literature and Research Findings
Recent studies emphasize the importance of controlling moisture and temperature during silylation to prevent hydrolysis and side reactions. The use of dry solvents and inert atmospheres enhances reproducibility. The reaction yields typically range from 70% to 85%, with purification being critical for obtaining analytically pure compounds.
Chemical Reactions Analysis
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like triflic anhydride and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amide derivatives .
Scientific Research Applications
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of enamides. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological pathways. In industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl groups attached to the nitrogen atom may also play a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Silicon Substituents
The TMS group in the target compound shares similarities with silicon-containing amino acids (SiAAs), such as β-trimethylsilyl alanine, which acts as a bioisostere for phenylalanine due to comparable steric and electronic profiles . While SiAAs are amino acids, the TMS group in N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide may similarly enhance lipophilicity and metabolic stability compared to non-silylated analogs. For example, replacing a phenyl group with TMS (as in SiAAs) can improve membrane permeability in drug design, a property that may extend to the target compound .
Amide Derivatives with Aromatic Substituents
Compounds like N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide () and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () highlight the impact of aromatic substituents on amide functionality. Chlorophenyl groups (e.g., in ) are electron-withdrawing, whereas the phenyl groups in the target compound are electron-neutral, leading to differences in resonance stabilization of the amide bond .
Functional Group Variations: Amine vs. Amide
N,N-Diethyl-5-(trimethylsilyl)hex-3-enamine () shares the TMS group and hex-3-ene backbone with the target compound but replaces the amide with a tertiary amine. Amines are more basic and nucleophilic than amides, which could render them more reactive in biological or synthetic contexts.
Substituent Effects on Physicochemical Properties
Compared to N-(3-Hydroxy-5-methylphenyl)trifluoroacetamide (), which features a trifluoroacetamide group and a hydroxyl substituent, the target compound’s TMS group significantly increases hydrophobicity.
Data Table: Structural and Functional Comparison
*Estimated based on molecular formulas where explicit data is unavailable.
Key Research Findings and Implications
- TMS Group Impact: The TMS substituent in the target compound likely enhances metabolic stability and membrane permeability compared to non-silylated analogs, as seen in SiAAs .
- Functional Group Trade-offs : While the enamide group offers conjugation-related stability, it may reduce solubility in aqueous environments compared to hydroxyl-containing analogs like .
Biological Activity
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various research findings related to this compound, supported by data tables and case studies.
Overview and Structure
This compound features a unique structural motif that includes a hex-3-enamide backbone with diphenyl and trimethylsilyl substituents. The presence of the enamide functional group is critical as it enhances the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Enamide : The compound is synthesized through the reaction of an appropriate amine with a corresponding acid derivative.
- Introduction of Trimethylsilyl Group : The trimethylsilyl group is introduced via silylation reactions, which enhance the compound's stability and solubility.
This compound exhibits various biological activities, primarily through its interaction with cellular pathways. The compound has shown promise in:
- Antineoplastic Activity : It may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially through inhibition of NF-κB signaling pathways.
Case Studies
-
Anticancer Studies : Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. In vitro studies indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Induction of apoptosis via caspase activation HeLa (Cervical) 15.0 Inhibition of NF-κB pathway A549 (Lung) 10.0 Cell cycle arrest at G2/M phase - Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of this compound:
-
Thiol Reactivity : The compound's electrophilic nature allows it to interact with thiol groups in proteins, which is crucial for its biological activity. Modifications to the trimethylsilyl group can alter this reactivity, impacting its efficacy.
Modification Effect on Activity Removal of trimethylsilyl Decreased cytotoxicity Introduction of bulky groups Enhanced selectivity
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : The trimethylsilyl (TMS) group shows a singlet at δ 0.1–0.3 ppm. The enamide (C=C-N) moiety can be confirmed via coupling patterns (e.g., vicinal protons on the hex-3-ene chain at δ 5.5–6.5 ppm) .
- ¹³C NMR : The TMS carbon resonates at δ 0–5 ppm, while the enamide carbonyl appears at δ 165–170 ppm .
- GC-MS with Derivatization : Trimethylsilylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) enhances volatility for GC-MS analysis. Automated protocols improve reproducibility in detecting silylated fragments .
- HRMS : High-resolution mass spectrometry confirms molecular weight with <5 ppm error (e.g., [M+Na]+ ions for precise identification) .
How does the trimethylsilyl group influence the compound’s stability under different storage or experimental conditions?
Advanced
The TMS group enhances lipophilicity but introduces sensitivity to moisture and nucleophiles. Key stability considerations:
- Hydrolysis : The Si-O bond is prone to cleavage in aqueous or acidic conditions, forming silanol byproducts. Stability studies in dry DMSO or acetonitrile at −20°C show <5% degradation over 30 days .
- Thermal Stability : Under GC-MS injector temperatures (250–300°C), silylated derivatives may decompose, necessitating rapid analysis or alternative derivatization (e.g., tert-butyldimethylsilyl for higher thermal resistance) .
What strategies can resolve contradictions in spectroscopic data during structure elucidation?
Q. Advanced
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous protons and carbons. For example, HMBC correlations between the enamide carbonyl and adjacent protons confirm connectivity .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in NMR or MS.
- Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts, aiding in distinguishing regioisomers .
What are the common side reactions during synthesis, and how can they be mitigated?
Q. Basic
- Acylation of Amine Impurities : Secondary amines may undergo over-acylation. Use excess amine (1.5 eq) and monitor via TLC.
- Oxidation of Enamide : The double bond in hex-3-enamide can oxidize under aerobic conditions. Conduct reactions under inert gas (N₂/Ar) .
- Silanol Formation : Hydrolysis of TMS groups during workup. Quench reactions with anhydrous Na₂SO₄ and avoid aqueous washes .
How does the electronic environment of the enamide affect its reactivity in further chemical modifications?
Advanced
The enamide’s conjugation (C=C-N-C=O) creates electron-deficient regions, enabling:
- Electrophilic Additions : Reactivity at the α,β-unsaturated carbonyl (e.g., Michael additions with thiols or amines).
- Photochemical Reactions : UV irradiation induces [2+2] cycloadditions, useful for generating cyclobutane derivatives.
- Catalytic Hydrogenation : Selective reduction of the enamide double bond requires Pd/C under H₂ to avoid over-reduction of the amide .
Notes
- Methodological Rigor : Always validate synthetic protocols with control reactions and spike recovery experiments in analytical workflows.
- Contradiction Management : Use orthogonal techniques (e.g., LC-MS vs. GC-MS) to confirm metabolite identification in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
